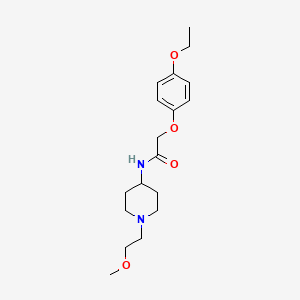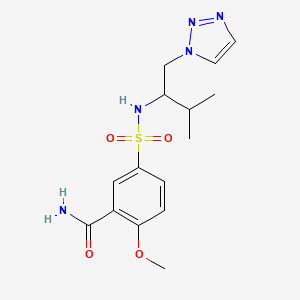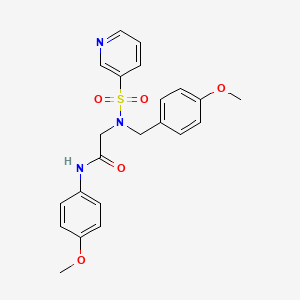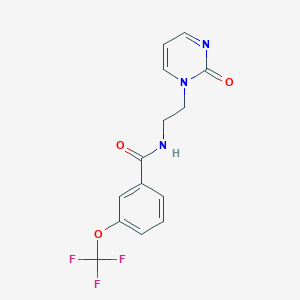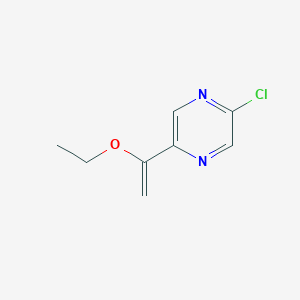![molecular formula C15H20N2O2S B2889924 2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892980-50-6](/img/structure/B2889924.png)
2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzo[b]thiophene, a bicyclic compound consisting of a benzene ring fused to a thiophene ring. It has a carboxamide group attached to the cyclopropane ring and a dimethyl group attached to the nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization reactions . For instance, thiophene-2-carboxamides can be synthesized by heating the respective precursors in formic acid .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[b]thiophene core, a cyclopropane ring, and a carboxamide group . The exact structure would depend on the positions of these groups on the core ring.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the carboxamide group could influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
A study by Nötzel et al. (2001) presents a method for synthesizing thiazoline-4-carboxylates and cysteine derivatives that incorporate cyclopropyl groups. This research shows the compound's utility in creating structures relevant to drug development and understanding biological mechanisms (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).
Antimicrobial and Antioxidant Properties
Raghavendra et al. (2016) explored the synthesis of lignan conjugates via cyclopropanation, demonstrating the compound's significant antimicrobial and antioxidant properties. This study underscores the potential for developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Docking Studies and Biological Evaluation
Talupur et al. (2021) focused on synthesizing carboxamides and evaluating their antimicrobial effects through docking studies. This research contributes to the development of new pharmaceutical agents by providing a deeper understanding of the compound's interaction with biological targets (Talupur, Satheesh, & Chandrasekhar, 2021).
Molecular Docking and ADME Studies
Another study by Kimball et al. (2002) delves into the mechanistic aspects of cyclization reactions, offering insights into the compound's chemical behavior under different conditions. This research is crucial for drug design and synthesis, providing foundational knowledge for future pharmaceutical developments (Kimball, Weakley, Herges, & Haley, 2002).
Heterocyclic Synthesis and Biological Activities
Mohareb et al. (2003, 2004) conducted studies on the synthesis of biologically active heterocyclic derivatives, highlighting the compound's versatility in creating various pharmacologically relevant structures. These studies pave the way for discovering new therapeutic agents by exploiting the compound's chemical scaffold (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2003; Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of thiophene derivatives, which have been studied for their potential biological activities . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties . .
Result of Action
As a member of the thiophene derivatives, this compound may exhibit a variety of biological effects . .
Propiedades
IUPAC Name |
2-(cyclopropanecarbonylamino)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-8-3-6-10-11(7-8)20-15(12(10)14(19)16-2)17-13(18)9-4-5-9/h8-9H,3-7H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTVSLBFSBMTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


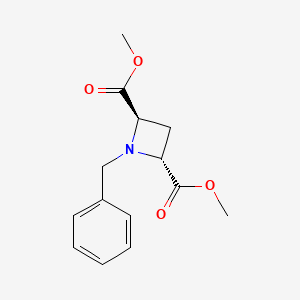
![N-(2,3-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2889845.png)
![6-Methoxy-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2889847.png)


